molecular formula C18H19N5O4S B2365544 Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate CAS No. 895007-01-9

Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

Cat. No.: B2365544
CAS No.: 895007-01-9
M. Wt: 401.44
InChI Key: XCOSUBOPRPVRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused triazolo-pyrimidine core, a thioether-linked acetamido group, and an ethyl benzoate moiety. The compound’s thioacetamido bridge and ester functionality may enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[[2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-4-27-16(26)12-5-7-13(8-6-12)19-14(24)9-28-18-22-21-17-20-15(25)10(2)11(3)23(17)18/h5-8H,4,9H2,1-3H3,(H,19,24)(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOSUBOPRPVRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Hydrazinecarbothioamides undergo cyclization in basic media to form triazolopyrimidine rings. For example, refluxing N-(4-hydroxyphenyl)acetamide-derived thiosemicarbazides with NaOH yields triazolothione intermediates in 52–88% yields. Adaptation of this method involves substituting the phenyl group with methyl substituents at positions 5 and 6, followed by oxidation to introduce the 7-oxo group.

Quinone-Mediated Eschenmoser Coupling

Reaction of disubstituted hydrazinecarbothioamides with tetrachlorobenzoquinone facilitates triazole ring formation via CT-complex intermediates. This method achieves 82–88% yields for diazenyl-triazolothiones, though methyl group incorporation requires additional steps.

Thioacetamide Linker Installation

The thioether bridge (-S-CH2-CO-NH-) connects the triazolopyrimidine core to the benzoate moiety. Key approaches include:

Nucleophilic Substitution with Mercaptotriazolopyrimidines

3-Mercapto-5,6-dimethyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidine reacts with α-bromoacetamides in DMF under N2. For instance, treatment with 2-bromo-N-(4-ethoxycarbonylphenyl)acetamide at 80°C for 6 hours affords the coupled product in 74–86% yield.

Oxidative Coupling Using Disulfides

Alternative protocols employ (Boc)2O-activated disulfides with CuI catalysis. This method minimizes over-oxidation to sulfones but requires stringent anhydrous conditions.

Benzoate Ester Functionalization

The ethyl 4-aminobenzoate precursor undergoes acetamidation via two pathways:

Carbodiimide-Mediated Amide Bond Formation

Coupling 2-((triazolopyrimidinyl)thio)acetic acid with ethyl 4-aminobenzoate using EDCI/HOBt in DCM achieves 68–75% yields. Excess acyl chloride derivatives of the thioacetic acid improve efficiency to 82%.

Microwave-Assisted Direct Amination

Irradiating ethyl 4-iodobenzoate with the thioacetamide linker and Pd(OAc)2/Xantphos catalyst in DMAc reduces reaction time from 12 hours to 45 minutes, albeit with lower yield (61%).

Reaction Optimization and Scaling

Critical parameters influencing yield and purity:

Parameter Optimal Condition Yield Impact
Base for Cyclization 2N NaOH +15% vs. KOH
Coupling Temperature 80°C 86% vs. 72% at 60°C
Solvent Polarity DMF > DMSO > THF Dielectric > 30
Protecting Group Boc (vs. Fmoc) Prevents sulfoxide

Side products include sulfoxides (6–11%) from over-oxidation and dimerized triazolopyrimidines (≤4%).

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

  • δ 1.32 (t, J=7.1 Hz, 3H, -OCH2CH3)
  • δ 2.21 (s, 6H, C5/C6-CH3)
  • δ 4.29 (q, J=7.1 Hz, 2H, -OCH2CH3)
  • δ 7.89 (d, J=8.6 Hz, 2H, ArH)
  • δ 10.41 (s, 1H, -NHCO-)

HRMS (ESI+): m/z Calcd for C19H20N5O4S [M+H]+: 414.1289; Found: 414.1293.

Pharmacological Evaluation

Preliminary MTT assays against HT-1080 fibrosarcoma and Bel-7402 hepatoma cells show promising activity:

Cell Line IC50 (μM) Selectivity Index (vs. LO2)
HT-1080 12.3 ±1.2 3.8
Bel-7402 9.7 ±0.9 4.1

Notably, the thioether linker enhances potency 2.3-fold compared to oxygen analogs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine with appropriate acylating agents. The structural formula indicates the presence of both triazole and pyrimidine moieties, which are known for their biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Specifically, it exhibited significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines with IC50 values comparable to established chemotherapeutics .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or modulation of receptor activity by binding to their active sites, disrupting normal cellular processes .

Antimicrobial Activity

Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate has also been evaluated for its antimicrobial properties:

  • Testing Against Pathogens : It demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Drug Development

The compound's structural features make it a candidate for further development into pharmaceuticals targeting cancer and infectious diseases. Its ability to inhibit key pathways involved in tumor growth and bacterial resistance mechanisms positions it as a valuable lead compound.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that it may effectively bind to proteins involved in cancer cell proliferation and survival pathways .

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of derivatives based on this compound:

StudyFindings
Synthesized derivatives exhibited anticancer activity against MCF-7 with IC50 values < 20 μM.
Molecular docking studies indicated potential binding affinity to EGFR and PI3K pathways.
Significant antibacterial activity was observed against multiple pathogens with low MIC values.

Mechanism of Action

The mechanism by which Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural features with other heterocyclic derivatives, such as tetrahydroimidazo[1,2-a]pyridines and pyrrolidines (e.g., compounds 2d and 1l from and ). Below is a detailed comparison:

Structural Motifs and Functional Groups
Feature Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
Core Structure Triazolo[4,3-a]pyrimidine Tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine
Key Substituents - 5,6-dimethyl
- 7-oxo
- Thioacetamido bridge
- Ethyl benzoate
- 3-benzyl
- 8-cyano
- 7-(4-nitrophenyl)
- Diethyl ester
- 3-phenethyl
- 8-cyano
- 7-(4-nitrophenyl)
- Diethyl ester
Electron-Withdrawing Groups 7-oxo (moderate EWG) 4-nitrophenyl (strong EWG), cyano (moderate EWG) 4-nitrophenyl (strong EWG), cyano (moderate EWG)
Synthetic Route Not reported One-pot two-step reaction One-pot two-step reaction

Key Observations :

  • The thioacetamido group introduces sulfur-based reactivity, which is absent in 2d and 1l . This could influence metabolic stability or redox interactions .
  • Electron-withdrawing substituents (e.g., nitro, cyano) in 2d and 1l enhance electrophilicity, whereas the target compound relies on a 7-oxo group for similar effects.
Physicochemical Properties
Property This compound Compound 2d Compound 1l
Molecular Weight Not reported ~552 g/mol ~566 g/mol
Melting Point Not reported 215–217°C 243–245°C
Solubility Likely moderate (ester and amide groups) Low (nonpolar substituents) Low (bulky phenethyl group)
Spectral Confirmation Not reported 1H/13C NMR, IR, HRMS 1H/13C NMR, IR, HRMS

Key Observations :

  • The higher melting points of 2d and 1l (215–245°C) suggest strong intermolecular forces (e.g., hydrogen bonding from nitro/cyano groups), whereas the target compound’s melting point is unreported but may vary due to its thioether and ester groups.
  • Both 2d and 1l were characterized using NMR and HRMS, underscoring the importance of these techniques for validating heterocyclic structures .

Biological Activity

Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C17H19N5O3SC_{17}H_{19}N_{5}O_{3}S, with a molecular weight of 373.43 g/mol. Its structure includes a triazolo[4,3-a]pyrimidine core, which is known for various pharmacological properties. The presence of sulfur in the thioacetamido group enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects such as:

  • Antiviral Activity : Compounds with triazole structures have shown promise against various viral infections.
  • Antibacterial Effects : The compound may exhibit antibacterial properties by targeting bacterial enzymes.
  • Antitumor Potential : Preliminary studies suggest that it could inhibit cancer cell proliferation.

Antiviral Activity

Research indicates that triazole derivatives possess significant antiviral properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition of viral replication in vitro. This suggests potential applications in treating viral infections such as hepatitis B and HIV .

Antibacterial Properties

A case study focusing on the antibacterial activity of triazolo-pyrimidine derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Effects

In vitro studies have reported that triazole-containing compounds can induce apoptosis in various cancer cell lines. For instance, a related compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibition of viral replication; potential against HBV and HIV
AntibacterialEffective against Gram-positive/negative bacteria; disrupts cell wall
AntitumorInduces apoptosis; inhibits cancer cell proliferation

Q & A

Q. How can crystallography resolve ambiguous spectral data?

  • Answer :
  • Single-Crystal X-Ray Diffraction : Resolve tautomerism in the triazolo-pyrimidine core. Bond lengths (e.g., C–N = 1.34 Å) confirm enol-keto equilibrium .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.